
3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile est un composé organique caractérisé par la présence de groupes fonctionnels brome, chlore et nitrile liés à un cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile implique généralement la réaction de la 4-bromo-2-méthylbenzaldéhyde avec un agent chlorant approprié, suivie de l'introduction d'un groupe nitrile. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le dichlorométhane et des catalyseurs pour faciliter la réaction. Le processus peut impliquer plusieurs étapes, notamment l'halogénation et la formation de nitrile, pour obtenir le composé souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile peut impliquer des réacteurs chimiques à grande échelle et des procédés à flux continu pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et un contrôle précis des paramètres réactionnels, tels que la température et la pression, sont essentiels pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs nucléophiles ou électrophile.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactions d'addition : La double liaison dans la partie prop-2-ènenitrile peut participer à des réactions d'addition avec divers électrophiles et nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents halogénants, les agents oxydants, les agents réducteurs et les nucléophiles tels que les amines et les alcools. Les conditions réactionnelles peuvent varier, mais impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés avec différents groupes fonctionnels, tandis que les réactions d'oxydation ou de réduction peuvent conduire à la formation d'alcools, de cétones ou d'autres composés apparentés.
Applications de recherche scientifique
Le 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Investigated for its potential biological activity and interactions with biomolecules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile implique son interaction avec des cibles moléculaires telles que des enzymes, des récepteurs ou d'autres biomolécules. La présence de groupes brome, chlore et nitrile permet au composé de former des interactions spécifiques, telles que des liaisons hydrogène ou des liaisons covalentes, avec ces cibles. Les voies impliquées peuvent inclure l'inhibition ou l'activation de l'activité enzymatique, la modulation de la fonction des récepteurs ou l'altération des processus de signalisation cellulaire.
Applications De Recherche Scientifique
3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of bromine, chlorine, and nitrile groups allows the compound to form specific interactions, such as hydrogen bonding or covalent bonding, with these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-2-méthylphényl isocyanate
- 2-Bromo-4-méthylphényl isocyanate
- 4-Bromo-2-méthylphénol
Unicité
Le 3-(4-Bromo-2-méthylphényl)-3-chloroprop-2-ènenitrile est unique en raison de la combinaison de groupes fonctionnels brome, chlore et nitrile, qui confèrent une réactivité chimique distincte et des applications potentielles. Comparé à des composés similaires, il offre un ensemble différent d'interactions et de modèles de réactivité, ce qui le rend précieux pour des recherches et des applications industrielles spécifiques.
Propriétés
Formule moléculaire |
C10H7BrClN |
|---|---|
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
(Z)-3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C10H7BrClN/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-4,6H,1H3/b10-4- |
Clé InChI |
QVLMFAABVBEPBO-WMZJFQQLSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)/C(=C/C#N)/Cl |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C(=CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


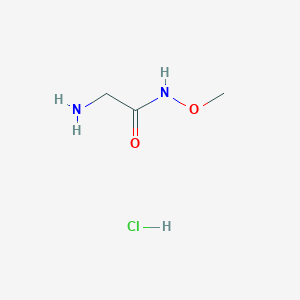
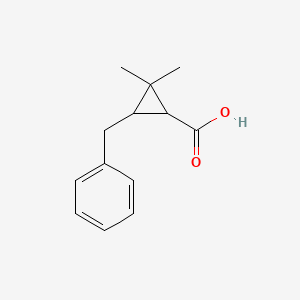
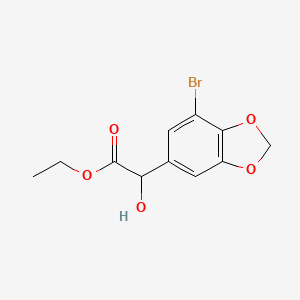
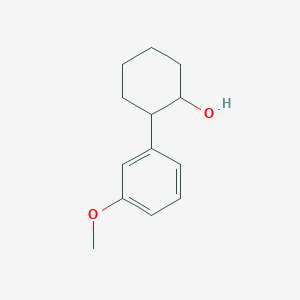
![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
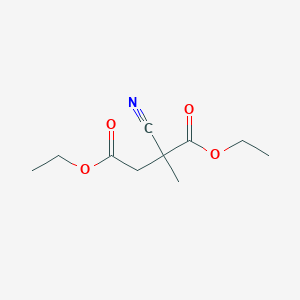

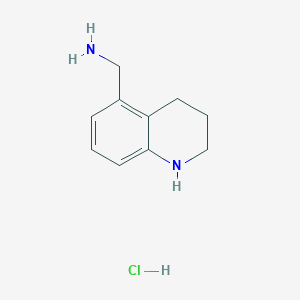
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
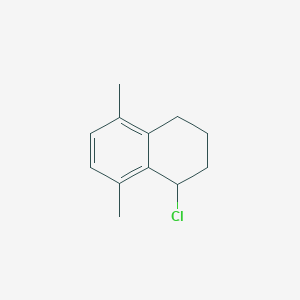
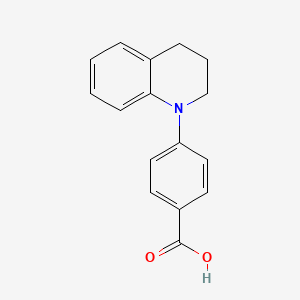

![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)
